甲基2-氧代噁唑啉-4-羧酸酯

描述

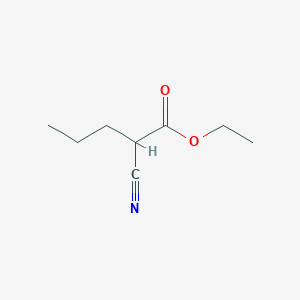

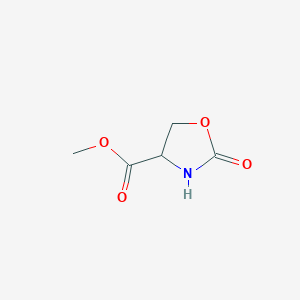

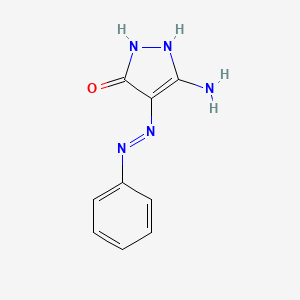

Methyl 2-oxooxazolidine-4-carboxylate is a chemical compound that is part of the oxazolidine family, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms forming a five-membered ring. The compound is characterized by the presence of a methyl ester group and a ketone functionality within the oxazolidine ring structure. Although the provided papers do not directly discuss methyl 2-oxooxazolidine-4-carboxylate, they do provide insights into the chemistry of related oxazole and isoxazolidine compounds, which can be informative for understanding the properties and reactivity of methyl 2-oxooxazolidine-4-carboxylate.

Synthesis Analysis

The synthesis of related oxazole derivatives, as described in the first paper, involves regiocontrolled halogenation and palladium-catalyzed coupling reactions starting from ethyl 2-chlorooxazole-4-carboxylate . This methodology allows for the introduction of various substituents on the oxazole ring, leading to the formation of disubstituted and trisubstituted oxazoles. Although the synthesis of methyl 2-oxooxazolidine-4-carboxylate is not explicitly mentioned, similar strategies involving halogenation and coupling reactions could potentially be applied to synthesize the oxazolidine analogs.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of a ketone group (carbonyl) in the 2-position and a carboxylate ester in the 4-position would influence the electron distribution and chemical reactivity of the molecule. The papers provided do not directly analyze the molecular structure of methyl 2-oxooxazolidine-4-carboxylate, but they do discuss the structures of related compounds, such as isoxazolidines, which undergo reductive ring opening and intramolecular rearrangements .

Chemical Reactions Analysis

The chemical reactivity of oxazolidine derivatives can be inferred from the reactions described in the papers. For instance, the reductive ring opening of isoxazolidines leads to novel compounds with rearranged structures . Similarly, the reaction of methyl oxoacetates with hydroxylamine hydrochloride results in the formation of hydroxyimino derivatives, and under different conditions, isoxazolo[5,4-a]carbazole-3-carboxylates are produced . These reactions highlight the versatility of oxazolidine derivatives in undergoing nucleophilic attacks and rearrangements, which could be relevant for the reactivity of methyl 2-oxooxazolidine-4-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-oxooxazolidine-4-carboxylate can be speculated based on the properties of structurally similar compounds. The presence of a ketone and ester group within the molecule would affect its polarity, solubility, and reactivity. The ketone functionality could engage in hydrogen bonding and nucleophilic addition reactions, while the ester group could be involved in hydrolysis and transesterification reactions. The papers do not provide specific data on the physical properties of methyl 2-oxooxazolidine-4-carboxylate, but the chemical properties of related compounds suggest that it would exhibit typical reactivity patterns of oxazolidines and esters .

科学研究应用

1. 有机硒传递剂

甲基2-氧代噁唑啉-4-羧酸酯衍生物,特别是硒噁唑啉-4(R)-羧酸,已被合成并表征为L-硒蛋氨酸的潜在前药。这些化合物旨在提供一种化学稳定的硒传递形式,可能在硒补充用于癌症化学预防中有用(Xie, Short, Cassidy, & Roberts, 2001)。

2. 酶底物和肝谷胱甘肽形成

L-2-氧代噻唑啉-4-羧酸,甲基2-氧代噁唑啉-4-羧酸的类似物,作为酶5-氧代-L-脯氨酸的底物。这种化合物参与了小鼠肝谷胱甘肽水平的恢复,并可作为半胱氨酸的传递系统,在涉及肝谷胱甘肽耗竭的情况下可能有用(Williamson & Meister, 1981)。

3. 环化反应中的应用

甲基2-氧代噁唑啉-4-羧酸酯衍生物在环化反应中显示出实用性,研究表明它们在产生高对映纯度化合物中的作用。这些反应暗示了它们在合成复杂有机分子中的潜在应用(Betts et al., 1999)。

4. 金属卡宾转化中的增强对映控制

含有甲基2-氧代噁唑啉-4-羧酸配体的二铑(II)络合物在金属卡宾转化中表现出增强的对映选择性控制。这些络合物特别适用于选择性分子内碳-氢插入反应和特定重氮化合物的重氮分解(Doyle et al., 2010)。

5. 还原裂解和随后的转化

甲基2-氧代噁唑啉-4-羧酸酯衍生物参与了还原裂解和随后的转化,导致双环或三环内酰胺或内酯的形成。这表明它们在合成复杂有机结构中的作用(Molchanov, Tran, Stepakov, & Kostikov, 2016)。

6. 半胱氨酸传递系统

L-2-氧代噻唑啉-4-羧酸,类似于甲基2-氧代噁唑啉-4-羧酸,已被证明在酶裂解后形成半胱氨酸,为半胱氨酸传递系统奠定了基础。这在氨基酸补充或体内细胞实验中可能特别有用(Conner, 2006)。

7. 手性2-氨基烷氧唑-4-羧酸酯的合成

甲基2-氧代噁唑啉-4-羧酸酯衍生物已被用于合成2-氨基烷氧唑-4-羧酸酯。这些衍生物在没有显著旋光异构化的情况下获得,表明它们在合成光学活性化合物中的潜力(Cox, Prager, & Svensson, 2003)。

8. 异噁唑-和噁唑-4-羧酸衍生物的合成

通过4-酰基-5-甲氧基-/5-氨基异噁唑的多米诺异构化实现了异噁唑-4-羧酸衍生物的合成,其中甲基2-氧代噁唑啉-4-羧酸发挥作用。这种方法允许在不同反应条件下制备异噁唑和噁唑衍生物,展示了该化合物在有机合成中的多功能性(Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019)。

9. L-半胱氨酸的前药和肝毒性保护

2-取代噻唑烷-4(R)-羧酸,与甲基2-氧代噻唑烷-4-羧酸相关,已被研究作为L-半胱氨酸的前药。它们已显示出对小鼠肝毒性死亡的保护作用,表明它们在与肝脏保护相关的治疗应用中具有潜力(Nagasawa, Goon, Muldoon, & Zera, 1984)。

10. 硒噻唑烷前药在化学预防中的应用

硒噻唑烷前药,包括与甲基2-氧代噻唑烷-4-羧酸相关的那些,已被研究其毒性、硒水平和在小鼠中谷胱甘肽过氧化物酶的诱导作用。这些前药显示出在癌症化学预防中的应用潜力(Li et al., 2004)。

安全和危害

未来方向

作用机制

Target of Action

Methyl 2-oxooxazolidine-4-carboxylate is a type of oxazoline, a five-membered heterocyclic compound . Oxazolines are known for their biological activities and have a wide range of applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . .

Mode of Action

Oxazolines, in general, are known to interact with various biological targets due to their heterocyclic nature

Biochemical Pathways

Oxazolines, as a class of compounds, are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of Methyl 2-oxooxazolidine-4-carboxylate.

Result of Action

As an oxazoline, it is expected to exhibit diverse biological activities , but the specific effects of Methyl 2-oxooxazolidine-4-carboxylate need to be investigated further.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For Methyl 2-oxooxazolidine-4-carboxylate, it is recommended to be stored in a dry environment at room temperature .

属性

IUPAC Name |

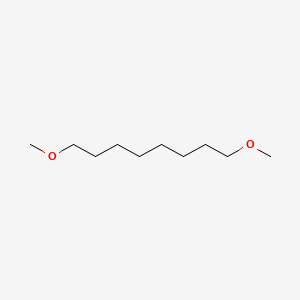

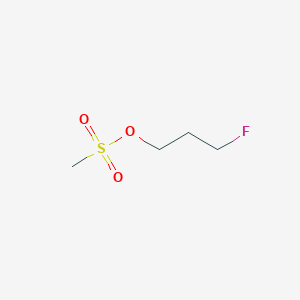

methyl 2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWTVKXOORXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

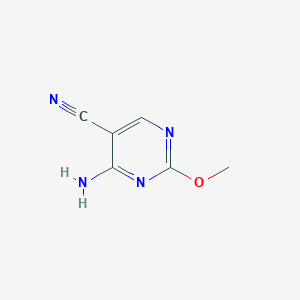

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)